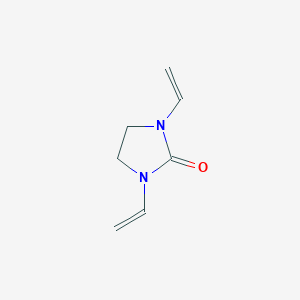

1,3-Divinylimidazolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(ethenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYBDZFSXBJDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCN(C1=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074734 | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13811-50-2 | |

| Record name | N,N′-Divinylethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Divinylimidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-divinylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIVINYLIMIDAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WNU043766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Divinylimidazolidin 2 One

Mechanistic Investigations of 1,3-Divinylimidazolidin-2-one Formation Reactions

The mechanisms underlying the formation of this compound vary significantly with the chosen synthetic route.

In the direct vinylation of ethylene (B1197577) urea (B33335) with acetylene (B1199291), the reaction proceeds via a base-catalyzed nucleophilic addition mechanism. A strong base, such as an alkali metal hydroxide (B78521) or alkoxide, deprotonates the nitrogen atom of the urea, generating a nucleophilic amide anion. This anion then attacks one of the sp-hybridized carbons of the acetylene molecule. The resulting vinyl anion is subsequently protonated by a proton source in the reaction mixture (e.g., the solvent or the parent urea), yielding the N-vinyl group. For the formation of the divinyl product, this process occurs sequentially on both nitrogen atoms of the ethylene urea ring.

For syntheses involving the cyclization of N,N'-divinylethylenediamine with phosgene (B1210022), the mechanism is a classic condensation reaction. It begins with the nucleophilic attack of one of the secondary amine nitrogens of the diamine on the electrophilic carbonyl carbon of phosgene. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form a carbamoyl (B1232498) chloride. An intramolecular nucleophilic attack by the second nitrogen atom on the newly formed carbonyl group leads to a second tetrahedral intermediate. Subsequent elimination of a second chloride ion, typically facilitated by a base to neutralize the generated HCl, results in the formation of the stable, cyclic this compound.

The mechanisms of palladium-catalyzed routes are more intricate, involving a catalytic cycle. For example, in the aza-Heck cyclization of N-phenoxy ureas, the cycle is initiated by the oxidative addition of a Pd(0) catalyst to the N-O bond nih.gov. The resulting Pd(II) intermediate then undergoes an intramolecular migratory insertion with a pendant alkene (aminopalladation). The final step is typically a β-hydride elimination, which forms the double bond and regenerates the Pd(0) catalyst, completing the cycle and yielding the unsaturated imidazolidinone product nih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions and production costs. The key parameters to control depend heavily on the synthetic methodology employed.

In the phosgenation route, drawing parallels from the synthesis of 1,3-dimethyl-2-imidazolidinone, several factors are crucial. The control of pH is paramount for achieving high selectivity and yield. The reaction, which produces hydrochloric acid as a byproduct, must be carried out in the presence of a dehydrochlorinating agent (a base) to maintain the pH within an optimal range, typically between 4.0 and 10.0 googleapis.com. Running the reaction in an aqueous medium can help maintain homogeneity and control the reaction temperature google.com. The stoichiometry of phosgene is also a key variable, with a slight excess (e.g., 1.1 to 1.5 molar equivalents) often being optimal to ensure complete conversion of the diamine googleapis.com.

The table below summarizes typical reaction conditions optimized for the synthesis of a related compound, 1,3-dimethyl-2-imidazolidinone, via the phosgenation of N,N'-dimethylethylenediamine, which can serve as a model for the synthesis of the divinyl analogue.

| Parameter | Optimized Condition | Rationale | Source |

| Reactant Ratio | 1.1-1.5 moles phosgene per mole of diamine | Ensures complete conversion of the diamine. | googleapis.com |

| pH | Controlled between 4.0 - 10.0 | Neutralizes HCl byproduct, preventing protonation of the diamine and maximizing yield. | google.comgoogleapis.com |

| Solvent | Water | Maintains a homogeneous reaction mixture and helps control temperature. | google.com |

| Base | Alkali Metal Basic Compound (e.g., NaOH) | Acts as the dehydrochlorinating agent to control pH. | googleapis.com |

| Temperature | Maintained at 20°C (cooling required) | Controls the exothermic reaction and minimizes side products. | googleapis.com |

For the direct vinylation of ethylene urea with acetylene, optimization would focus on catalyst choice, temperature, and pressure. Strong bases like potassium hydroxide are typical catalysts. The temperature and acetylene pressure must be carefully balanced to achieve a reasonable reaction rate without promoting polymerization of the vinyl groups or decomposition. The use of a polymerization inhibitor is a common strategy in the synthesis of vinyl monomers to ensure product stability and purity google.com.

The table below outlines key optimization parameters for a related dehydrochlorination reaction to produce N-vinyl-N,N'-ethyleneurea, highlighting conditions relevant to handling vinyl-substituted ureas.

| Parameter | Optimized Condition | Rationale | Source |

| Base | Alkali metal alkoxide (e.g., sodium methoxide) | Effects the dehydrochlorination to form the vinyl group. | google.com |

| Solvent | Anhydrous hydrocarbon (e.g., Toluene) | Provides a non-reactive medium and allows for azeotropic removal of byproducts. | google.com |

| Temperature | 50 - 120°C | Provides sufficient energy for the elimination reaction without degrading the product. | google.com |

| Byproduct Removal | Distillation of alcohol (e.g., methanol) | Drives the reaction equilibrium towards the product side. | google.com |

| Additive | Polymerization inhibitor | Prevents unwanted polymerization of the vinyl group, enhancing purity and yield. | google.com |

Polymerization Science and Engineering of 1,3 Divinylimidazolidin 2 One

Copolymerization Mechanisms and Kinetics

Extensive literature searches did not yield specific experimental data or detailed research findings on the copolymerization mechanisms and kinetics of 1,3-Divinylimidazolidin-2-one (also known as DVEU or N,N'-divinylethyleneurea) with the specific monomers outlined for this article. The field of polymer science contains a vast body of research on the copolymerization of related N-vinyl monomers, such as N-vinylpyrrolidone and N-vinylformamide, with a wide array of comonomers, including acrylates and methacrylates. However, direct studies detailing the reactivity ratios, kinetic parameters, and mechanistic pathways for the copolymerization of this compound with N-Vinylformamide, N-Vinyl-2-pyrrolidone, Ethyl Acrylate, N-Vinyl Caprolactam, or 2-Hydroxyethyl Methacrylate could not be located in the available scientific literature. Similarly, investigations into the cationic copolymerization of this compound are not documented in the provided resources.

Therefore, the following sections remain unaddressed due to the absence of specific research on this compound's copolymerization behavior.

Radical Copolymerization of this compound with Diverse Monomers

Copolymerization with N-Vinylformamide

No data is available in the searched literature regarding the radical copolymerization of this compound with N-Vinylformamide.

Copolymerization with N-Vinyl-2-pyrrolidone

No data is available in the searched literature regarding the radical copolymerization of this compound with N-Vinyl-2-pyrrolidone.

Copolymerization with Ethyl Acrylate and Related Acrylates

No data is available in the searched literature regarding the radical copolymerization of this compound with Ethyl Acrylate or related acrylates.

Copolymerization with N-Vinyl Caprolactam and 2-Hydroxyethyl Methacrylate

No data is available in the searched literature regarding the radical copolymerization of this compound with N-Vinyl Caprolactam and 2-Hydroxyethyl Methacrylate.

Cationic Copolymerization Investigations Involving this compound

No studies on the cationic copolymerization of this compound were found in the searched literature.

Determination of Reactivity Ratios (Q and e values) in Copolymerization Systems

In copolymerization, where two or more different monomers are polymerized together, the reactivity ratios (r₁ and r₂) are critical parameters that describe the tendency of a growing polymer chain to add a monomer of its own kind versus the other monomer. These ratios are defined by the rate constants of the four possible propagation reactions in a binary system.

The composition of a copolymer is dictated by the relative reactivities of the monomers towards the propagating radical chain ends. This relationship is mathematically described by the Mayo-Lewis equation. nih.gov To determine these reactivity ratios experimentally, several methods are employed, including linearization methods like the Fineman-Ross and Kelen-Tüdös procedures, as well as intersection methods proposed by Mayo-Lewis. ekb.eg These techniques involve carrying out polymerization reactions at low monomer conversion with varying initial monomer feed compositions and subsequently analyzing the resulting copolymer composition. nih.govekb.eg

A further empirical method for predicting reactivity ratios is the Alfrey-Price Q-e scheme. This model assigns a 'Q' value, representing the reactivity of a monomer due to resonance stabilization, and an 'e' value, representing the polarity of the vinyl group, to each monomer. stanford.edu The reactivity ratios can then be estimated using the following equations:

r₁ = (Q₁/Q₂) * exp[-e₁(e₁ - e₂)]

r₂ = (Q₂/Q₁) * exp[-e₂(e₂ - e₁)]

While extensive tables of Q and e values exist for common monomers, specific, experimentally determined values for this compound are not widely documented in readily available literature. stanford.educhegg.com To determine these values, it would be necessary to copolymerize this compound (M₁) with a series of reference monomers (M₂) for which Q and e values are well-established, such as styrene. By experimentally determining the reactivity ratios (r₁ and r₂) for each pair, the Q and e values for this compound could be calculated.

Table 1: Methods for Determining Monomer Reactivity Ratios

| Method | Principle | Key Features |

|---|---|---|

| Mayo-Lewis | Intersection of lines from the copolymer composition equation for different experiments. | Graphical method; sensitive to data errors. nih.gov |

| Fineman-Ross | Linearization of the Mayo-Lewis equation to form a linear plot. | Simple graphical method; can give undue weight to certain data points. ekb.eg |

| Kelen-Tüdös | An improved linearization method that introduces an arbitrary constant to spread data points more evenly. | Reduces distortion seen in the Fineman-Ross method. ekb.eg |

| Error-in-Variables | A computational method that accounts for errors in both the feed and copolymer composition measurements. | Provides statistically robust estimates. ukm.my |

| Q-e Scheme | An empirical model that relates monomer reactivity to resonance (Q) and polarity (e) factors. | Predictive capability for systems without experimental data. stanford.edu |

Influence of Monomer Concentration and Initiator Systems on Polymerization Kinetics

The kinetics of polymerization for this compound are significantly influenced by both monomer and initiator concentrations, a principle that holds true for free-radical polymerization processes in general.

Monomer Concentration: The rate of polymerization is typically proportional to the monomer concentration. An increase in the total monomer concentration in the polymerization medium leads to a higher frequency of collisions between propagating radicals and monomer molecules, thereby increasing the rate of chain growth. researchgate.net In precipitation polymerization systems, higher initial monomer concentrations can lead to a marked increase in the polymerization rate and the final yield. researchgate.net However, excessively high monomer loading can sometimes lead to coagulation or agglomeration of polymer particles. researchgate.net

The relationship between the rate of polymerization (Rₚ), monomer concentration ([M]), and initiator concentration ([I]) in classical free-radical polymerization can often be described by the general rate equation:

Rₚ = kₚ * (fkₔ/kₜ)⁰·⁵ * [M] * [I]⁰·⁵

where kₚ, kₔ, and kₜ are the rate coefficients for propagation, initiator dissociation, and termination, respectively, and f is the initiator efficiency. This equation highlights that the polymerization rate is directly proportional to the monomer concentration and to the square root of the initiator concentration. nih.gov

Table 2: General Effects of Concentration on Free-Radical Polymerization Kinetics

| Parameter Varied | Effect on Polymerization Rate | Effect on Average Molecular Weight | Rationale |

|---|---|---|---|

| Increase Monomer [M] | Increases | Increases | Higher concentration of monomer available for propagation relative to termination reactions. researchgate.net |

| Increase Initiator [I] | Increases | Decreases | More primary radicals are generated, leading to more polymer chains being initiated and a faster overall reaction. However, this depletes the monomer pool for each chain more quickly. nih.gov |

Chain Transfer Processes in this compound Polymerization

In the polymerization of this compound, chain transfer reactions can occur, although specific chain-transfer constants are not widely reported. Given its structure, the monomer itself could potentially participate in chain transfer. More commonly, CTAs are intentionally added to the system. Agents like thiols (e.g., dodecyl mercaptan) or certain allylic compounds are effective in free-radical polymerization for regulating molecular weight. chemicalpapers.comresearchgate.net

Modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, utilize specialized CTAs (RAFT agents) to impart living characteristics to the polymerization. This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. nih.gov The application of RAFT or similar controlled polymerization techniques to this compound would enable precise control over the polymer structure before the onset of significant crosslinking.

Crosslinking Phenomena in Polymer Networks

Role of this compound as a Crosslinking Agent in Polymer Synthesis

The defining characteristic of this compound in polymer synthesis is its function as a crosslinking agent. Possessing two polymerizable vinyl groups, it is a divinyl monomer. When copolymerized with a monovinyl monomer, the first vinyl group can be incorporated into a growing polymer chain. The second, pendant vinyl group can then react with another growing chain, creating a covalent bond, or crosslink, between the two chains.

This process transforms a system of individual linear or branched polymer chains into a single, continuous three-dimensional network. This network structure renders the polymer insoluble in all solvents, although it can still swell in compatible solvents. Imidazolidinone-based derivatives are utilized as crosslinkers in latex polymer systems, including those based on acrylates, styrene, and vinyl acetate. google.com The incorporation of these crosslinkers can significantly improve the final properties of coatings and adhesives, such as enhancing wet adhesion and scrub resistance. google.com The urea-like moiety within the imidazolidinone ring can also contribute to improved adhesion and thermal stability of the resulting crosslinked material.

Structural Characterization of this compound Crosslinked Networks

The structural characterization of insoluble, crosslinked polymer networks presents unique challenges compared to linear, soluble polymers. A variety of techniques are employed to probe the network structure, primarily focusing on the crosslink density, which is the measure of the number of crosslinks per unit volume. rsc.org

Swelling Studies: This is a fundamental method for estimating crosslink density. A crosslinked polymer is immersed in a compatible solvent until it reaches equilibrium swelling. The degree of swelling is inversely related to the crosslink density; a more tightly crosslinked network will swell less. The Flory-Rehner theory can be used to relate the swelling ratio to the average molecular weight between crosslinks (Mₑ). researchgate.net

Mechanical Analysis: Rheological measurements are powerful tools for characterizing network structures. Dynamic Mechanical Analysis (DMA) or oscillatory rheology can measure the storage modulus (G') and loss modulus (G''). For a well-formed network, the storage modulus in the rubbery plateau region is directly proportional to the crosslink density. researchgate.net

Spectroscopy: Solid-state NMR and Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the chemical structure of the crosslinked polymer and to quantify the consumption of the vinyl groups, providing an indication of the extent of the crosslinking reaction. researchgate.net

Table 3: Common Techniques for Characterizing Crosslinked Polymer Networks

| Technique | Property Measured | Information Gained |

|---|---|---|

| Equilibrium Swelling | Swelling Ratio (Q), Equilibrium Water Content (EWC) | Average molecular weight between crosslinks (Mₑ), crosslink density. researchgate.net |

| Rheology / DMA | Storage Modulus (G'), Loss Modulus (G'') | Crosslink density, viscoelastic properties, glass transition temperature (T₉). researchgate.net |

| FTIR Spectroscopy | Characteristic absorption bands (e.g., disappearance of C=C vinyl peaks) | Confirmation of crosslinking reaction, extent of monomer conversion. researchgate.net |

| Thermal Analysis (DSC, TGA) | Glass Transition Temperature (T₉), Decomposition Temperature (Tₔ) | Effect of crosslinking on thermal transitions and stability. ekb.eg |

Advanced Polymerization Techniques Incorporating this compound

"Popcorn" or "proliferous" polymerization is an uncontrolled, heterogeneous form of polymerization that can occur with vinyl monomers, particularly conjugated dienes and other crosslinking monomers. The resulting polymer is a characteristic white, opaque, and porous material that is insoluble and highly crosslinked, resembling popcorn. This type of polymerization is considered a significant industrial hazard as the polymer can grow rapidly, exerting immense pressure that can foul and even rupture reactors and pipelines.

The mechanism involves the formation of polymer "seeds" or nuclei in either the gas or liquid phase. These seeds are crosslinked polymer radicals that become trapped within the glassy polymer matrix. Monomer from the surrounding environment diffuses into these seeds and polymerizes on the active radical sites. As the polymer grows from within, it creates mechanical stresses that fracture the polymer, generating new radical sites and leading to an auto-accelerating, proliferative growth.

Monomers like this compound, with two vinyl groups, are susceptible to this phenomenon due to their high propensity for crosslinking. The conditions that favor popcorn polymerization include the presence of initiators like oxygen (forming peroxides), rust, or existing popcorn polymer seeds.

While generally an undesirable side reaction, the unique, highly porous, and robust nature of popcorn polymers could theoretically be harnessed. However, there are no established industrial applications for popcorn polymers derived from this compound, primarily due to the uncontrollable and hazardous nature of their formation. Potential, though speculative, applications could involve their use as high-capacity sorbents or catalyst supports, if the polymerization could be safely controlled, which remains a major challenge.

Precipitation polymerization is a method used to synthesize monodisperse polymer particles, typically in the micrometer or sub-micrometer range. The process begins with a homogeneous solution of the monomer, a crosslinker, and an initiator in a solvent that dissolves the reactants but not the resulting polymer. As polymerization starts, growing polymer chains become insoluble in the reaction medium and precipitate out, forming primary nuclei. These nuclei then swell with monomer and continue to grow, eventually forming stable, often spherical, particles. mdpi.comnih.gov

This technique is particularly well-suited for divinyl monomers like this compound, which can act as both the monomer and the crosslinker. By controlling parameters such as monomer concentration, initiator concentration, temperature, and solvent choice, it is possible to tailor the particle size, size distribution, and surface morphology. For instance, using a solvent that is a poor solvent for the polymer (a "near-theta" solvent) promotes the entropic precipitation necessary for particle formation. mdpi.com

Studies on other divinyl monomers, such as divinylbenzene (B73037) (DVB), have shown that monodisperse, crosslinked microspheres can be successfully prepared. nih.govresearchgate.net The particle growth can occur through the capture of newly formed oligomers from the solution and by in-situ polymerization of monomer on the particle surface. nih.gov Applying this methodology to this compound could yield uniform, crosslinked poly(this compound) microspheres. These particles could be valuable in applications such as chromatography stationary phases, solid-phase synthesis supports, or as templates for creating other materials.

Table 2: Representative Conditions for Precipitation Polymerization of a Divinyl Monomer

| Parameter | Condition | Rationale/Expected Outcome |

|---|---|---|

| Monomer | This compound | Acts as both monomer and crosslinker. |

| Solvent | Acetonitrile, Toluene, or Acetic Acid | Must dissolve the monomer but not the polymer. Solvent choice affects particle morphology. nih.gov |

| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Thermally-activated radical source. Concentration affects particle size. |

| Temperature | 60-80 °C | Controls the rate of initiator decomposition and polymerization. Affects particle sphericity. nih.gov |

| Monomer Conc. | Typically low (e.g., 1-5 vol%) | Higher concentration can lead to particle aggregation or bulk gelation. |

Photopolymerization is a process where light energy is used to initiate a polymerization reaction. For vinyl monomers like this compound, this typically proceeds via a free-radical mechanism. The process requires a photoinitiator, a molecule that absorbs light (usually in the UV or visible range) and generates reactive species (radicals) that initiate polymerization.

The key advantages of photopolymerization are its high reaction rates at ambient temperatures and its spatial and temporal control—the reaction starts only when and where the light is applied. This makes it highly valuable for applications such as coatings, adhesives, inks, and 3D printing.

The photopolymerization of N-vinyl amides has been studied, and their reactivity can be influenced by factors such as cis-trans isomerism around the amide bond, which can cause steric hindrance. tandfonline.comresearchgate.net As a cyclic N-vinyl amide, the reactivity of this compound would be subject to similar structural considerations. The process for photopolymerizing this monomer would involve mixing it with a small amount of a suitable photoinitiator and exposing the mixture to a light source of the appropriate wavelength. Given its divinyl nature, photopolymerization would rapidly produce a highly crosslinked solid film or object.

Table 3: Potential Photoinitiating Systems for this compound

| Photoinitiator Type | Example Compounds | Activation Wavelength | Mechanism |

|---|---|---|---|

| Type I (Cleavage) | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Acylphosphine Oxides (e.g., TPO) | UV (250-400 nm) | Absorbs a photon and undergoes unimolecular bond cleavage to form two radical fragments. |

| Type II (H-Abstraction) | Benzophenone + a co-initiator (e.g., a tertiary amine) | UV (300-400 nm) | Initiator absorbs light to form an excited state, which then abstracts a hydrogen atom from the co-initiator to generate the initiating radical. |

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comnih.gov

Applying these techniques to divinyl monomers like this compound is challenging. The high reactivity of the two vinyl groups readily leads to irreversible crosslinking and gelation at very low monomer conversions, which disrupts the control mechanism. However, strategies have been developed to manage the polymerization of crosslinking monomers:

Limiting Conversion: One of the simplest strategies is to stop the polymerization at low monomer conversion, before the gel point is reached. This approach can yield soluble, highly branched (hyperbranched) or star-shaped polymers instead of an infinite network.

Adjusting Reaction Conditions: Control can be improved by using a higher initiator-to-monomer ratio, which generates shorter primary chains and delays the onset of gelation. Conducting the polymerization in dilute solutions also favors intramolecular cyclization over intermolecular crosslinking, further delaying gelation.

"Grafting from" Method: this compound could be copolymerized with a monovinyl monomer using a CRP technique. By keeping the concentration of the divinyl monomer low, it can be incorporated as a crosslinking or branching point within a well-defined linear polymer chain.

Successful controlled polymerization of this compound would enable the synthesis of novel polymer architectures such as soluble hyperbranched polymers, nanogels, or core-crosslinked star polymers. These materials could have advanced applications in fields like drug delivery, rheology modification, and nanotechnology. cmu.edu

Structure Reactivity Relationships and Computational Studies of 1,3 Divinylimidazolidin 2 One

Theoretical Investigations of Vinyl Group Reactivity within the Imidazolidinone Framework

Theoretical studies, primarily employing quantum chemical calculations such as Density Functional Theory (DFT), are instrumental in understanding the reactivity of the vinyl groups in DVI. acs.orgethernet.edu.et The electronic environment created by the imidazolidinone ring significantly influences the behavior of the vinyl substituents.

The reactivity of the vinyl groups is largely governed by the degree of π-conjugation with the lone pairs of the nitrogen atoms and the carbonyl group of the imidazolidinone ring. This interaction can delocalize electron density, affecting the electron richness of the carbon-carbon double bond. acs.org Quantum chemical calculations can quantify these effects through the analysis of molecular orbitals, charge distributions, and bond parameters. For instance, a higher electron density on the β-carbon of the vinyl group would suggest a greater susceptibility to electrophilic attack, a key step in certain polymerization mechanisms.

In analogous N-vinyl systems, such as N-vinylpyrrolidone and N-vinylcaprolactam, computational studies have elucidated the influence of the lactam ring on vinyl group reactivity. researchgate.netresearchgate.netchemicalpapers.com These studies often reveal a delicate balance between resonance and inductive effects. The nitrogen atom's lone pair can participate in resonance, increasing the electron density of the vinyl group, while the electron-withdrawing nature of the adjacent carbonyl group can have the opposite effect. DFT calculations can model these competing influences within the DVI framework to predict its reactivity relative to other vinyl monomers.

Key parameters that can be computationally investigated to understand the vinyl group reactivity in DVI include:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. The spatial distribution of these orbitals on the vinyl groups would highlight the most probable sites for reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the delocalization of electron density between the nitrogen lone pairs, the vinyl π-system, and the carbonyl group. This can quantify the extent of conjugation and its effect on the vinyl bond's polarity and strength.

Calculated Atomic Charges: Methods such as Mulliken or Natural Population Analysis (NPA) can calculate the partial charges on each atom, revealing the electrophilic and nucleophilic centers within the molecule and predicting how it will interact with other reactants.

While specific computational studies on DVI are not widely published, the principles derived from studies on similar heterocyclic and N-vinyl compounds provide a robust framework for predicting its reactivity. tandfonline.comnih.gov

Computational Modeling of Polymerization Pathways Involving 1,3-Divinylimidazolidin-2-one

Computational modeling is a valuable tool for investigating the complex mechanisms of polymerization. mdpi.com For a bifunctional monomer like DVI, polymerization can lead to the formation of crosslinked networks, and computational models can help predict the structure and properties of the resulting polymers. ontosight.ai

The free-radical polymerization of vinyl monomers is a common industrial process, and quantum chemistry can be used to model the key elementary steps: initiation, propagation, chain transfer, and termination. mdpi.com For DVI, computational models could be employed to:

Determine Rate Constants: The rate coefficients for the different steps in the polymerization process can be estimated using transition state theory combined with quantum chemically calculated activation energies and pre-exponential factors. sci-hub.se This allows for a kinetic simulation of the polymerization, predicting how the monomer conversion and polymer molecular weight evolve over time.

Investigate Crosslinking Mechanisms: As DVI has two vinyl groups, it can act as a crosslinker. researchgate.net Computational models can explore the relative reactivity of the first and second vinyl groups. After the first vinyl group has reacted, the electronic and steric environment of the second vinyl group changes. Modeling can quantify this change in reactivity, which is crucial for understanding the kinetics of network formation and the final polymer architecture.

Simulate Polymer Properties: Once a polymer network is computationally "synthesized," molecular dynamics (MD) simulations can be used to predict its macroscopic properties, such as its mechanical strength, thermal stability, and swelling behavior in different solvents.

The following table illustrates the types of data that can be obtained from computational modeling of the free-radical polymerization of a vinyl monomer, which could be applied to DVI.

| Polymerization Step | Computational Method | Key Calculated Parameters | Significance |

| Initiation | DFT | Bond dissociation energy of the initiator | Predicts the efficiency of radical generation. |

| Propagation | DFT, Transition State Theory | Activation energy (Ea), reaction enthalpy (ΔH) | Determines the rate of polymer chain growth. |

| Chain Transfer | DFT | Activation energy for hydrogen abstraction | Influences the molecular weight of the polymer. |

| Termination | DFT | Activation energy for radical combination/disproportionation | Controls the overall rate of polymerization and final polymer structure. |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are a powerful asset for the detailed elucidation of reaction mechanisms, providing insights into the energetic profiles of reaction pathways and the structures of transient intermediates and transition states. nih.gov For reactions involving DVI, these methods can be used to:

Map Potential Energy Surfaces: By calculating the energy of the system for various geometric arrangements of the reactants, a potential energy surface can be mapped out. This allows for the identification of the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism.

Characterize Transition States: A transition state is a first-order saddle point on the potential energy surface. Its structure and energy are critical for understanding the kinetics of a reaction. Quantum chemical calculations can precisely locate transition state structures and calculate their vibrational frequencies to confirm their identity. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction.

Investigate the Role of Catalysts and Solvents: Computational models can include catalyst or solvent molecules to understand their influence on the reaction mechanism. For example, in the synthesis of imidazolidinone derivatives, water has been shown to act as a catalyst by facilitating proton transfer, significantly lowering the activation barriers. nih.gov Similar investigations could be performed for reactions involving DVI.

For instance, in a hypothetical acid-catalyzed hydrolysis of DVI, quantum chemical calculations could be used to compare a stepwise mechanism (protonation followed by nucleophilic attack) with a concerted mechanism. The calculated activation energies for each pathway would reveal the most favorable route.

The following table provides an example of how quantum chemical calculations can be used to compare different proposed mechanisms for a reaction.

| Proposed Mechanism | Computational Approach | Calculated Energetics | Conclusion |

| Mechanism A: Stepwise | DFT calculation of intermediates and transition states | Activation barriers for each step | Higher overall energy barrier suggests this is less likely. |

| Mechanism B: Concerted | DFT calculation of the single transition state | Activation barrier for the concerted step | Lower overall energy barrier suggests this is the more probable mechanism. |

By applying these computational methodologies, a deeper understanding of the structure-reactivity relationships of this compound can be achieved, guiding the synthesis of new polymers with tailored properties and optimizing the conditions for its various chemical transformations.

Applications in Advanced Materials Science

Hydrogel Development and Engineering

Hydrogels, with their unique three-dimensional polymeric networks, are at the forefront of biomaterial innovation. The incorporation of 1,3-Divinylimidazolidin-2-one into hydrogel formulations imparts specific properties that are beneficial for a range of applications.

Synthesis of this compound-Crosslinked Poly(N-vinylformamide)/Poly(vinylamine) Hydrogel Systems

Fabrication and Characterization of Thermosensitive Hydrogels Utilizing this compound

Thermosensitive hydrogels, which exhibit a volume phase transition temperature (VPTT), are of significant interest for biomedical applications. This compound (DVI) has been successfully employed as a crosslinking agent in the fabrication of such hydrogels. In one study, thermosensitive hydrogels were prepared with varying concentrations of DVI (2, 4, and 6 mol%). The equilibrium swelling of these hydrogels in water was evaluated at different temperatures. It was observed that the thermosensitivity of the hydrogels is dependent on the crosslinking percentage. An increase in the concentration of DVI as a crosslinker leads to a reduction in the thermosensitivity of the hydrogel network. researchgate.net This is attributed to a more densely crosslinked structure that restricts the polymer chain mobility and the subsequent conformational changes in response to temperature variations.

Table 1: Effect of this compound (DVI) Crosslinker Concentration on Hydrogel Thermosensitivity

| DVI Concentration (mol%) | Observed Thermosensitivity |

|---|---|

| 2 | Higher |

| 4 | Moderate |

| 6 | Lower |

Development of Hybrid Hydrogels for Specialized Applications

Hybrid hydrogels, which combine natural and synthetic polymers, are designed to leverage the advantageous properties of both components, such as the biocompatibility of natural polymers and the mechanical strength of synthetic polymers. mdpi.comresearchgate.net These materials are being explored for a wide range of biomedical applications, including drug delivery and tissue engineering. nih.gov The development of hybrid hydrogels often involves the use of a crosslinking agent to create a stable network between the different polymer chains. While the versatile nature of this compound makes it a potential candidate for crosslinking in such systems, specific research detailing its use in the development of hybrid hydrogels is not extensively documented in the available literature.

Surface Functionalization and Coating Technologies

The ability to modify the surface of materials is critical for enhancing their performance in various applications. This compound, with its reactive vinyl groups, presents opportunities for surface functionalization and the development of advanced coatings.

Functionalization of Inorganic Particles (e.g., Silica) with this compound as a Monomer

The surface functionalization of inorganic nanoparticles, such as silica, is a common strategy to improve their compatibility with polymer matrices and to introduce new functionalities. mdpi.comnih.gov One approach involves the use of vinyl-containing monomers that can be grafted onto the silica surface. For instance, vinyltrimethoxysilane (VTMS) has been used to synthesize silica nanoparticles with vinyl functional groups. preprints.org This process can be achieved through a co-condensation method where the silica precursor and the vinyl-functionalized silane are reacted together. mdpi.com The presence of vinyl groups on the silica surface allows for subsequent polymerization reactions, enabling the particles to be covalently integrated into a polymer matrix. This can lead to enhanced mechanical properties of the resulting composite material. preprints.org

While direct studies on the use of this compound for the functionalization of silica particles are not widely reported, its divinyl functionality suggests its potential as a monomer in such applications. It could theoretically be grafted onto a suitably modified silica surface to introduce reactive vinyl groups for further polymerization.

Table 2: Characteristics of Vinyl-Functionalized Mesoporous Silica Nanoparticles

| Property | Value |

|---|---|

| Surface Area | Up to 883 m²/g |

| Functional Group | Vinyl |

| Application | Enhancement of mechanical performance of recycled plastics |

Data based on studies using vinyltrimethoxysilane. preprints.org

Adhesion Promotion in Coating Applications using this compound containing Polymers

Adhesion promoters are crucial additives in coating formulations that enhance the bond between the coating and the substrate. researchgate.net Polymers containing reactive functional groups are often used for this purpose. The vinyl groups in polymers synthesized from this compound could potentially participate in crosslinking reactions with the coating matrix and the substrate, thereby improving adhesion. Furthermore, the polar nature of the imidazolidinone ring could contribute to improved interactions with various substrates through hydrogen bonding and dipole-dipole interactions. However, there is a lack of specific research and performance data in the public domain on the use of polymers containing this compound as adhesion promoters in coating applications.

Role in Radiation-Curable Coating Formulations

This compound, also known as N,N'-Divinylethyleneurea, serves as a crucial component in the formulation of radiation-curable coatings. These coatings are solvent-free systems that cure rapidly when exposed to ultraviolet (UV) or electron beam (EB) radiation, offering an environmentally friendly alternative to traditional thermally cured coatings. nih.gov The incorporation of this compound as a reactive diluent plays a significant role in optimizing the performance and application of these advanced materials.

Beyond viscosity reduction, this compound actively participates in the polymerization process during curing. Its vinyl groups are highly reactive and can copolymerize with other monomers and oligomers in the formulation under the influence of UV or EB radiation. This integration into the polymer network contributes to the final properties of the cured coating. The use of such reactive diluents ensures that the coating is 100% reactive, with no volatile organic compounds (VOCs) being released during the curing process. nih.gov

The inclusion of this compound in radiation-curable coatings can lead to enhancements in several key properties of the final film. These improvements can include increased hardness, enhanced scratch and abrasion resistance, and better adhesion to a variety of substrates, including plastics, wood, and metal. Furthermore, it can contribute to improved chemical and thermal resistance of the cured coating.

The performance characteristics of radiation-curable coatings containing this compound are summarized in the table below:

| Property Enhancement | Contribution of this compound |

| Viscosity Reduction | Acts as an effective reactive diluent, lowering the viscosity of the formulation for improved application and flow. |

| Cure Speed | The high reactivity of the vinyl groups can contribute to a faster curing process. |

| Hardness and Durability | Integration into the polymer backbone can increase the crosslink density, leading to a harder and more durable surface. |

| Adhesion | Can improve the adhesion of the coating to various substrates due to its chemical structure and reactivity. |

| Chemical Resistance | A more densely crosslinked polymer network can enhance the coating's resistance to chemicals and solvents. |

Polymeric Adsorbents and Separation Technologies

Development of Crosslinked Polyvinylimidazole/Polyvinylpyrrolidone Copolymers for Adsorption

Copolymers of polyvinylimidazole (PVI) and polyvinylpyrrolidone (PVP) crosslinked with this compound have been developed as highly effective adsorbent materials. These crosslinked copolymers are synthesized through a process known as "popcorn" polymerization, involving the monomers N-vinylimidazole and N-vinyl-2-pyrrolidone. researchgate.net In this polymerization, this compound is utilized as a crosslinking agent, typically at a concentration of less than 2% by weight of the total monomers. researchgate.net

The synthesis parameters, including the ratio of the primary monomers and the concentration of the crosslinker, can be tailored to optimize the adsorption capacity and selectivity of the resulting copolymer for specific target molecules or ions. The crosslinked nature of these copolymers makes them robust and suitable for use in various separation and purification processes.

Applications of this compound Crosslinked Polymers in Oenological Processes (e.g., Metal Reduction, Haze Removal)

The adsorbent copolymers of PVI/PVP crosslinked with this compound have found a significant application in oenological processes, specifically for the reduction of heavy metal concentrations in wine and must. nih.govresearchgate.netmdpi.com The International Organisation of Vine and Wine (OIV) has approved the use of these copolymers for this purpose. researchgate.net

Excessive levels of heavy metals such as iron and copper in wine can lead to undesirable oxidative reactions, resulting in browning, loss of aroma, and the formation of haze. nih.gov The PVI/PVP copolymers act as chelating agents, selectively binding to these metal ions and allowing for their removal from the wine. This helps to prevent metal-induced instability and extends the shelf life of the wine. nih.gov

Research has shown that the application of these copolymers can effectively reduce the concentrations of copper, iron, lead, and aluminum in both white and red wines. mdpi.commdpi.com The effectiveness of metal removal can be influenced by the dosage of the copolymer and the type of wine being treated. mdpi.commdpi.com For instance, the removal of iron and lead has been observed to be more effective in white wines, whereas the removal of copper and aluminum is higher in red wines. mdpi.commdpi.com

While the primary application is metal reduction, this process also contributes to the prevention of haze formation that is often catalyzed by the presence of these metals. By removing the metal ions, the potential for the formation of metal-protein complexes and other sources of turbidity is significantly reduced, leading to improved clarity and stability of the final product.

The following table summarizes the application of these crosslinked polymers in oenology:

| Oenological Application | Mechanism of Action |

| Heavy Metal Reduction | The imidazole (B134444) groups in the PVI component of the copolymer chelate with heavy metal ions (e.g., Cu²⁺, Fe³⁺), effectively removing them from the wine. nih.govresearchgate.net |

| Prevention of Oxidation | By removing catalytic metal ions like copper and iron, the rate of oxidative reactions that degrade wine quality is reduced. nih.gov |

| Haze Prevention | The removal of metal ions prevents the formation of metal-protein complexes and other metal-induced hazes, improving wine clarity and stability. |

Specialized Polymeric Systems

Proliferous Polymer Compositions Utilizing this compound as a Crosslinker

The term "proliferous polymerization" can refer to a "popcorn" polymerization process, which results in the formation of insoluble, porous, and rapidly growing polymer networks. This compound is a key crosslinking agent in the synthesis of such polymers, particularly in the production of PVI/PVP copolymers used in oenological applications. researchgate.net

This type of polymerization is characterized by its auto-accelerating nature, where the polymer grows in a cauliflower-like or "popcorn" morphology. The resulting polymers are highly crosslinked, insoluble, and possess a high surface area, which is advantageous for applications requiring adsorption and separation. The use of this compound as the crosslinker is critical in forming the stable, three-dimensional network structure of these "proliferous" polymers.

Applications in Recording Elements for Inkjet Printing

Crosslinked polymers play a vital role in the formulation of ink-receptive coatings for inkjet printing media. These coatings are designed to rapidly absorb the ink vehicle while immobilizing the colorant at the surface, resulting in sharp, vibrant images with good water resistance. While specific research detailing the use of this compound in this application is limited, its properties as a crosslinking agent suggest its potential utility.

The formation of a crosslinked polymer network within the ink-receptive layer can enhance the water resistance of the printed image. imaging.org Water-soluble polymers are often used in these coatings to promote ink absorption and film formation. imaging.org Crosslinking these polymers after application can render them water-insoluble, thus protecting the printed image from moisture.

Environmental and Safety Considerations in 1,3 Divinylimidazolidin 2 One Research and Industrial Use

Genotoxicity and Mutagenicity Assessments of 1,3-Divinylimidazolidin-2-one

Genotoxicity assessments are designed to detect any potential for a chemical to damage the genetic material (DNA) of cells, which can lead to mutations or cancer. A standard battery of tests, including in vitro and in vivo assays, is typically employed to evaluate this potential.

A foundational test for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test, conducted according to OECD Guideline 471. oecd.org This assay uses specialized strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine or tryptophan. nib.si The bacteria are exposed to the test chemical, both with and without an external metabolic activation system (S9 mix, typically derived from rat liver enzymes) to simulate mammalian metabolism. bulldog-bio.com If the chemical is a mutagen, it will cause a reverse mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid. oecd.org

In a bacterial reverse mutation assay performed with this compound, the compound was found to be non-mutagenic. The study concluded that under the experimental conditions, the test article did not induce gene mutations by base pair changes or frameshifts in the bacterial strains used.

| Test Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 471 |

| Test System | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA |

| Metabolic Activation | With and without S9-mix from phenobarbital/β-naphthoflavone-induced rat liver |

| Exposure Method | Pre-incubation method |

| Conclusion | Negative (Non-mutagenic) |

To assess the potential for a chemical to cause structural damage to chromosomes (clastogenicity), the in vitro mammalian chromosomal aberration test is employed, following protocols such as OECD Guideline 473. labcorp.com This assay exposes cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, to the test substance. creative-bioarray.comnucro-technics.com After exposure, the cells are arrested in the metaphase stage of cell division, and their chromosomes are examined microscopically for structural abnormalities like breaks, gaps, and exchanges. labcorp.com

A study on this compound was conducted to evaluate its potential to induce such aberrations in cultured mammalian cells. The results of this assay were negative, indicating that the compound did not cause a statistically significant increase in the frequency of structural chromosomal aberrations in the tested cells, either with or without metabolic activation.

| Test Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 473 |

| Test System | Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO) |

| Metabolic Activation | With and without S9-mix |

| Endpoint | Structural chromosomal aberrations (e.g., breaks, exchanges) |

| Conclusion | Negative (Non-clastogenic) |

In vivo tests are essential to understand a chemical's genotoxic potential within a whole organism, accounting for metabolic, pharmacokinetic, and DNA repair processes. nucro-technics.com The mammalian erythrocyte micronucleus test (OECD Guideline 474) is a widely used in vivo assay for detecting chromosomal damage. oecd.orgoecd.org In this test, rodents are exposed to the substance, and their bone marrow is analyzed for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes). nucro-technics.com Micronuclei are small, separate nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division, serving as an indicator of genotoxic events. nih.gov

An in vivo micronucleus test was performed for this compound. The results showed no statistically significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals compared to controls. This negative result suggests that, under the conditions of the test, this compound does not induce chromosomal damage in vivo. Information regarding Unscheduled DNA Synthesis (UDS) studies for this specific compound was not available in the reviewed literature.

| Test Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 474 |

| Test System | Rodent (e.g., mouse or rat) bone marrow erythrocytes |

| Route of Administration | Appropriate for the test substance (e.g., oral gavage) |

| Endpoint | Frequency of micronucleated polychromatic erythrocytes (MN-PCE) |

| Conclusion | Negative |

Evaluation of Residual Monomer Content in this compound Containing Polymers

During polymerization, it is common for a small fraction of the monomer to remain unreacted, becoming trapped within the polymer matrix. This unreacted monomer is referred to as residual monomer. The determination of residual monomer content is crucial, as these small molecules can potentially migrate out of the polymer product over time, and some monomers may be toxic. polymersolutions.com

The analysis of residual this compound in polymer systems is typically accomplished using chromatographic techniques. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are powerful and common methods for this purpose. polymersolutions.comperkinelmer.com The general procedure involves:

Sample Preparation: A known mass of the polymer is dissolved in a suitable solvent or the residual monomer is extracted from the polymer matrix. For volatile monomers, headspace GC analysis may be used, where the sample is heated to release the monomer into the headspace of a sealed vial for injection into the GC.

Chromatographic Separation: The extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column.

Detection and Quantification: As the separated components exit the column, they are detected by FID or MS. Quantification is achieved by comparing the peak area of the monomer in the sample to a calibration curve generated from standards of known concentration. chromatographyonline.com

The selection of the specific solvent, extraction conditions, and chromatographic parameters must be optimized for the particular polymer matrix and the properties of this compound to ensure accurate and reliable quantification. Establishing low detection limits is essential for ensuring product safety and compliance with regulatory standards for materials used in sensitive applications.

Polymer Degradation Studies and Environmental Fate of this compound based Materials

The environmental fate of polymers is a significant concern, encompassing their persistence, degradation pathways, and potential for bioaccumulation. The initial step in assessing environmental fate often involves evaluating the biodegradability of the monomer itself.

Ready biodegradability tests, such as those described in OECD Guideline 301, are used to screen chemicals for their potential for rapid and ultimate degradation in an aerobic aqueous environment. oecd.org In these tests, a substance is exposed to microorganisms from sources like sewage treatment plant sludge, and its degradation is monitored over 28 days by measuring parameters like oxygen consumption or carbon dioxide evolution. oecd.org

A study assessing the ready biodegradability of this compound was conducted. The results indicated that the substance is not readily biodegradable. This classification suggests that the monomer is not expected to be rapidly mineralized in environmental compartments like water and soil.

| Test Parameter | Details |

|---|---|

| Test Guideline | OECD Guideline 301 (or equivalent) |

| Method | Ready Biodegradability Test |

| Endpoint | Mineralization (e.g., CO₂ evolution or O₂ consumption) over 28 days |

| Conclusion | Not readily biodegradable |

常见问题

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1,3-Divinylimidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of imidazolidinone precursors. For example, analogous compounds like 1,3-dibenzylimidazolidin-2-one are synthesized via nucleophilic substitution or catalytic coupling . Optimization includes varying solvents (e.g., 1,3-dimethyl-2-imidazolidinone as a polar aprotic solvent ), temperature, and catalysts. Characterization should combine NMR (¹H/¹³C), FT-IR, and HPLC to confirm purity (>98%) and structural integrity .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or mass spectra may arise from tautomerism or impurities. Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks. Cross-validate with computational tools (e.g., DFT calculations for predicted spectra) and compare against databases like PubChem . For example, tautomeric forms of imidazolidinone derivatives require careful solvent selection (e.g., DMSO-d6 vs. CDCl₃) to stabilize specific conformers .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling are critical. Studies on analogous compounds, such as 1,3-diazetidin-2-one derivatives, highlight the need for Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5) and hydrogen-bonding interactions with target proteins . Include validation via co-crystallization or MD simulations to confirm docking poses .

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) may stem from assay conditions or cell-line specificity. Use standardized protocols (e.g., OECD guidelines) and dose-response curves with triplicate measurements. For instance, studies on thiadiazol-tetrazine hybrids emphasize normalizing data against positive controls (e.g., doxorubicin) and reporting p-values for statistical significance . Include raw data in supplementary materials to enable reproducibility .

Q. What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound-based polymers?

- Methodological Answer : Document stepwise procedures, including catalyst loading (e.g., palladium complexes for cross-coupling ) and purification methods (e.g., column chromatography with silica gel). For thermal stability analysis, use TGA-DSC under inert atmospheres. Reference analogous workflows, such as those for 1,3-oxazolidin-2-one derivatives, which detail monomer-to-polymer conversion ratios and gel-permeation chromatography (GPC) for molecular weight distribution .

Data Reporting and Compliance

Q. What critical data omissions can lead to retraction in studies involving this compound?

- Methodological Answer : Common omissions include missing synthetic yields, spectral assignments (e.g., NOESY for stereochemistry), and failure to disclose Lipinski violations or toxicity thresholds. For example, a peer review of imidazolidinone derivatives flagged absent docking scores and ADME data as major flaws . Always provide CAS numbers (e.g., 237-457-2 for this compound ) and raw analytical data in open-access repositories.

Q. How should researchers design experiments to validate the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under varying pH, UV light, and temperature. For example, analogs like 1,3-dimethylbenzimidazolium chloride were tested via HPLC-MS to identify breakdown products . Include negative controls (e.g., inert solvents) and follow EPA guidelines for ecological risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。